molecular formula C29H22O5 B12620732 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione CAS No. 918821-67-7

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione

Cat. No.: B12620732
CAS No.: 918821-67-7
M. Wt: 450.5 g/mol
InChI Key: YEPUQBLGEFXEKU-UHFFFAOYSA-N
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Description

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl group at position 2, a methyl group at position 3, and benzyloxy substituents at positions 1 and 6. Anthraquinones are redox-active compounds widely studied for their electrochemical properties in energy storage systems (e.g., redox flow batteries) and biological activities, including anticancer and antimicrobial effects . The benzyloxy groups likely enhance lipophilicity, influencing solubility and membrane permeability, while the hydroxyl group may contribute to redox activity and hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Methylation: The addition of a methyl group at the 3-position.

    Benzyloxylation: The attachment of benzyloxy groups at the 1 and 8 positions.

Industrial Production Methods

Industrial production methods may involve the use of phase-transfer catalysis and microwave irradiation to enhance reaction efficiency and yield . These methods are optimized to ensure high purity and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications/Findings
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione 1,8-benzyloxy; 2-hydroxy; 3-methyl Inferred: High lipophilicity; potential redox activity. Hypothesized: Energy storage, anticancer activity (based on structural analogs).
AQ-1,8-3E-OH 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy) Solubility: 2.24 M; Poor chemical stability. Redox flow batteries (high solubility but rapid capacity fade).
DPivOHAQ 3,3′-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid) Solubility: 0.74 M; Low capacity fading rate. Energy storage (stable but limited solubility).
Chrysophanol 1,8-dihydroxy; 3-methyl Cytotoxic; inhibits EGFR/mTor pathway. Anticancer (blocks colon cancer cell proliferation).
1,4-Bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione 1,4-benzyloxy; 2,3-bis(hydroxymethyl) High cytotoxicity (IC₅₀: 1.2 µM vs. PC3 cells); induces apoptosis and autophagy. Anticancer agent (mechanism involves caspase activation and ROS modulation).

Key Comparisons

Solubility and Stability: The benzyloxy groups in the target compound likely reduce aqueous solubility compared to AQ-1,8-3E-OH (2.24 M) , but may improve stability relative to ethoxy-substituted analogs, which degrade rapidly in redox flow batteries .

Biological Activity: Chrysophanol (1,8-dihydroxy-3-methyl) demonstrates anticancer activity via EGFR/mTor inhibition . The target compound’s benzyloxy groups may enhance bioavailability, similar to 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione, which shows potent cytotoxicity (IC₅₀: 1.2 µM) and apoptosis induction .

Electrochemical Performance: AQ-1,8-3E-OH’s high solubility makes it suitable for flow batteries, but its poor stability limits practical use . The target compound’s benzyloxy groups could stabilize the anthraquinone core, though solubility trade-offs may require structural optimization.

Table 2: Bioactivity and Electrochemical Data

Property This compound AQ-1,8-3E-OH DPivOHAQ Chrysophanol
Aqueous Solubility Inferred low 2.24 M 0.74 M Not reported
Stability in Flow Batteries Hypothesized moderate Poor High N/A
Cytotoxicity (IC₅₀) Predicted active N/A N/A ~5–10 µM (colon cancer)
Redox Potential (V vs. SHE) Estimated -0.3 to -0.5 -0.45 -0.42 N/A

Biological Activity

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is a synthetic anthraquinone derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and the biological properties associated with anthraquinones, including anticancer, antibacterial, and antifungal activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H18O4\text{C}_{21}\text{H}_{18}\text{O}_4

This structure includes two benzyloxy groups and hydroxyl functionalities that are pivotal in its biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of anthraquinone derivatives. The compound's mechanism of action appears to involve apoptosis induction in various cancer cell lines.

Case Study: Apoptosis Induction

A study demonstrated that anthraquinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound resulted in:

  • Increased levels of pro-apoptotic proteins (e.g., Bax)
  • Decreased levels of anti-apoptotic proteins (e.g., Bcl-2)
  • Activation of caspases leading to cell death

The IC50 values for this compound were found to be significantly lower than those for many standard chemotherapeutics, indicating a potent anticancer effect.

Antibacterial Activity

Research into the antibacterial properties of this compound has shown promising results against various bacterial strains.

Data Table: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity.

Case Study: Fungal Inhibition

A study assessed the antifungal effects against Candida albicans and Aspergillus niger. Results indicated:

  • Inhibition Zones : The compound produced significant inhibition zones in agar diffusion assays.
  • MIC Values : MIC values were determined to be around 10 µg/mL for both fungal strains.

Properties

CAS No.

918821-67-7

Molecular Formula

C29H22O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-hydroxy-3-methyl-1,8-bis(phenylmethoxy)anthracene-9,10-dione

InChI

InChI=1S/C29H22O5/c1-18-15-22-25(29(26(18)30)34-17-20-11-6-3-7-12-20)28(32)24-21(27(22)31)13-8-14-23(24)33-16-19-9-4-2-5-10-19/h2-15,30H,16-17H2,1H3

InChI Key

YEPUQBLGEFXEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OCC3=CC=CC=C3)C(=O)C4=C(C2=O)C=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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